Primaperone
Overview
Description
16-Oxokahweol is a synthetic diterpene and a derivative of kahweol. It is known for its biological activities and is often used in scientific research. The compound has the molecular formula C19H22O2 and a molecular weight of 282.38 g/mol .
Preparation Methods
16-Oxokahweol is synthesized through a series of chemical reactions starting from kahweol. The synthetic route involves the oxidation of kahweol to introduce the oxo group at the 16th position. The reaction conditions typically include the use of oxidizing agents such as chromium trioxide or potassium permanganate under controlled temperature and pH conditions . Industrial production methods are similar but scaled up to accommodate larger quantities.
Chemical Reactions Analysis
16-Oxokahweol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group.
Substitution: The furan ring in 16-Oxokahweol can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include sodium borohydride for reduction and halogenating agents for substitution
Scientific Research Applications
16-Oxokahweol has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of diterpenes.
Medicine: Research has shown potential anti-inflammatory and antioxidant properties, making it a candidate for drug development.
Industry: It is used in the synthesis of other complex molecules and as a reference standard in analytical chemistry
Mechanism of Action
16-Oxokahweol exerts its effects by modulating the activity of enzymes such as glutathione S-transferase. This enzyme plays a crucial role in detoxification processes in the liver. The compound increases the enzyme’s activity, leading to enhanced detoxification and protection against oxidative stress . The molecular targets include the active sites of these enzymes, and the pathways involved are primarily related to cellular detoxification and antioxidant defense mechanisms.
Comparison with Similar Compounds
16-Oxokahweol is unique compared to other diterpenes due to its specific structural features and biological activities. Similar compounds include:
Kahweol: The parent compound from which 16-Oxokahweol is derived. Kahweol also has antioxidant properties but lacks the oxo group at the 16th position.
Cafestol: Another diterpene found in coffee, known for its anti-inflammatory properties.
Forskolin: A diterpene used in research for its ability to activate adenylate cyclase and increase cyclic AMP levels
These compounds share some biological activities but differ in their specific mechanisms of action and applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-piperidin-1-ylbutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO/c16-14-8-6-13(7-9-14)15(18)5-4-12-17-10-2-1-3-11-17/h6-9H,1-5,10-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKOGYUKYPZBFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50153434 | |
Record name | Primaperone [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50153434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219-35-8 | |
Record name | 1-(4-Fluorophenyl)-4-(1-piperidinyl)-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Primaperone [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001219358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Primaperone [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50153434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Primaperone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.583 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRIMAPERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BR551134L6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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